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1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone
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Overview
Description
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone is a synthetic organic compound that features a unique combination of adamantane and benzodioxin moieties The adamantane structure is known for its rigidity and stability, while the benzodioxin ring system is often associated with bioactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Synthesis of the Benzodioxin Intermediate: The benzodioxin ring can be synthesized via a cyclization reaction of catechol derivatives with suitable reagents.
Coupling Reaction: The adamantyl and benzodioxin intermediates are then coupled through a thiol-ene reaction or a similar coupling strategy to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ketone or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the benzodioxin or adamantane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.
Cellular Effects: Induction of cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2,3-Dihydro-1,4-benzodioxin: Often used as a core structure in bioactive molecules.
Adamantylthioethers: Compounds with similar adamantane-thioether linkages.
Uniqueness
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone is unique due to its combination of adamantane and benzodioxin moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S/c21-19(20-9-13-5-14(10-20)7-15(6-13)11-20)12-24-16-1-2-17-18(8-16)23-4-3-22-17/h1-2,8,13-15H,3-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIVHDYSFDTFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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